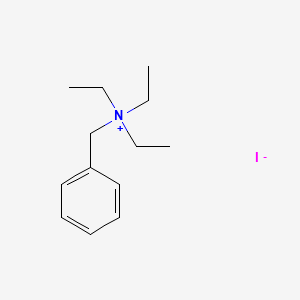

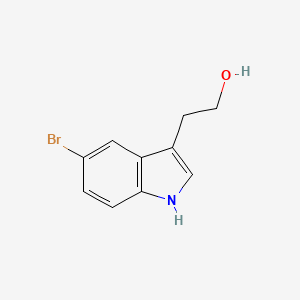

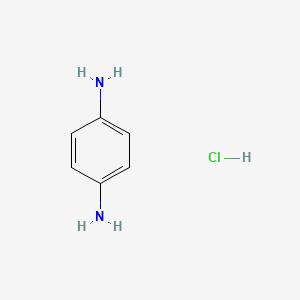

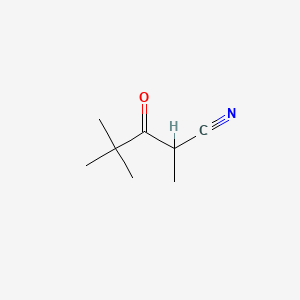

![molecular formula C7H9N3O2S B1266234 N-[amino(imino)methyl]benzenesulfonamide CAS No. 4392-37-4](/img/structure/B1266234.png)

N-[amino(imino)methyl]benzenesulfonamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-[amino(imino)methyl]benzenesulfonamide derivatives has been achieved through various methods, including the reaction of N-(benzenesulfonyl)cyanamide potassium salts with appropriate mercaptoheterocycles (Żołnowska et al., 2023). Another approach involves direct N-alkylation of aminobenzenesulfonamides with alcohols, demonstrating the ability to recognize different amino groups in complex molecules (Lu et al., 2015).

Molecular Structure Analysis

X-ray crystallography has provided detailed insights into the molecular structures of these compounds. For instance, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide has been structurally characterized, revealing no conjugation between the aryl rings and the tetrazole group, and highlighting the disordered nature of the [(Dimethylamino)methylene]aminosulfonyl group (Al-Hourani et al., 2016).

Chemical Reactions and Properties

The reactivity and chemical behavior of this compound derivatives are influenced by their structural features. For example, the reaction of thiourea with N-alkyl- or N,N-dialkyl-N′-p-toluenesulfonyl-α-chloroacetamidines results in new and interesting 2-amino-4-(N-substituted)imino-4,5-dihydrothiazoles, indicating a versatile approach to synthesizing heterocyclic compounds (Abdelaal & Bauer, 1988).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. For instance, the crystal and molecular-electronic structure of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers have been investigated, providing insights into the steric hindrances and hydrogen bonding patterns that influence their physical states and solubility (Rublova et al., 2017).

Applications De Recherche Scientifique

Antifungal Properties

N-[amino(imino)methyl]benzenesulfonamide derivatives have shown significant antifungal properties, particularly against yeast-like fungi. A study conducted by Sławiński et al. (2014) synthesized novel derivatives of this compound and tested them for in vitro activity against fungi isolated from patients with candidiasis. These derivatives exhibited growth-inhibitory activity against Candida albicans, demonstrating effectiveness comparable to or superior to the reference drug fluconazole (Sławiński et al., 2014).

Photochemical Properties

Another significant application of benzenesulfonamide derivatives is in photochemical studies. Zhou and Moore (1994) investigated the photolability of Sulfamethoxazole, a derivative of benzenesulfonamide, in acidic aqueous solutions. This study found that exposure to light resulted in the formation of multiple photoproducts, one being a photoisomerization product of the isoxazole ring (Zhou & Moore, 1994).

Molecular Conformation Analysis

In 2022, Vigorito et al. conducted a study using rotational spectroscopy on benzenesulfonamides to understand their conformations and structural influence of different substituents. This research is crucial in biochemistry, as many benzenesulfonamides are effective against various diseases (Vigorito et al., 2022).

Anticancer Activity

Derivatives of this compound have been investigated for their potential anticancer activities. Karakuş et al. (2018) synthesized derivatives of this compound and evaluated their effectiveness against human colorectal and cervix carcinoma cell lines. Notably, some compounds showed marked anticancer activity, demonstrating the potential of these derivatives in cancer treatment (Karakuş et al., 2018).

Enzyme Inhibition Studies

A study by Alyar et al. (2019) synthesized new Schiff bases derived from sulfamethoxazole and evaluated their effects on various enzyme activities. These compounds showed significant inhibition on enzymes like cholesterol esterase and tyrosinase, highlighting their potential in biochemical applications (Alyar et al., 2019).

Antibacterial and Luminescence Properties

Feng et al. (2021) synthesized new d10 metal complexes using modified benzenesulfonamide acid and studied their antibacterial and luminescence properties. This research indicates the diverse applications of benzenesulfonamide derivatives in the fields of microbiology and material science (Feng et al., 2021).

Mécanisme D'action

N-[amino(imino)methyl]benzenesulfonamide: A Comprehensive Overview of its Mechanism of Action

This compound, also known as n-carbamimidoylbenzenesulfonamide, is a compound of interest in the field of proteomics research . This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

Benzenesulfonamide derivatives have been reported to exhibit a broad spectrum of biological activity, including anticancer, antimicrobial, and antiviral activities . They are known to interact with different biomolecular targets due to their semi-planar heterocyclic structure .

Mode of Action

It is known that benzenesulfonamide derivatives can act as dna intercalators and inhibit topoisomerase or telomerase enzymes . This suggests that this compound may interact with its targets in a similar manner, leading to changes in the function or activity of these targets.

Biochemical Pathways

It is known that benzenesulfonamide derivatives can affect a broad range of biochemical pathways due to their interaction with different biomolecular targets . The downstream effects of these interactions can include changes in cell proliferation, cell cycle progression, and apoptosis .

Pharmacokinetics

The molecular weight of this compound is 19923 , which suggests that it may have good bioavailability due to its relatively small size.

Result of Action

It is known that benzenesulfonamide derivatives can have significant cytotoxic effects in cancer cells . These effects can include induction of apoptosis, changes in the cell cycle, and inhibition of cell proliferation .

Safety and Hazards

Propriétés

IUPAC Name |

2-(benzenesulfonyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2S/c8-7(9)10-13(11,12)6-4-2-1-3-5-6/h1-5H,(H4,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSRNTJGTDYRFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963144 | |

| Record name | N-Carbamimidoylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4392-37-4 | |

| Record name | N-(Aminoiminomethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4392-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Aminoiminomethyl)benzenesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004392374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Carbamimidoylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(aminoiminomethyl)benzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What structural changes occur when sulfaguanidine forms an azanion, and how do these changes reflect in its infrared (IR) spectrum?

A1: When sulfaguanidine converts into its azanion form, significant structural changes occur around the newly formed anionic center. Density Functional Theory (DFT) calculations coupled with IR spectroscopy studies [] revealed that the negative charge in the azanion is delocalized, with -0.07 e- on the amino group, 0.37 e- on the phenylene ring, and -0.56 e- on the sulfonylguanidine fragment. This delocalization and redistribution of charge cause noticeable shifts in the IR spectral bands, particularly those associated with the azanionic center and adjacent atoms. These findings highlight the sensitivity of IR spectroscopy in detecting subtle electronic and structural changes in molecules upon ionization.

Q2: How effective are N-[amino(imino)methyl]benzenesulfonamide derivatives in inhibiting different isoforms of human carbonic anhydrase (hCA)?

A2: Research indicates that this compound derivatives, specifically N-(N,N′-dialkyl/dibenzyl-carbamimidoyl) benzenesulfonamide and N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamide derivatives, demonstrate selective inhibition of hCA isoforms []. While these derivatives show minimal activity against hCA I and II (Ki > 100 μM), they exhibit potent inhibitory effects on the tumor-associated isoforms hCA IX and XII, with Ki values ranging from 0.168 to 0.921 μM and 0.335 to 1.451 μM, respectively. This selectivity for hCA IX and XII makes these compounds promising candidates for further investigation as potential anticancer agents.

Q3: What computational chemistry methods are used to study this compound derivatives, and what information can these methods provide?

A3: Computational chemistry plays a crucial role in understanding the structure and properties of this compound derivatives. Researchers utilize techniques like Density Functional Theory (DFT) calculations using software like Gaussian03 []. These calculations allow for the prediction and interpretation of various molecular properties, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

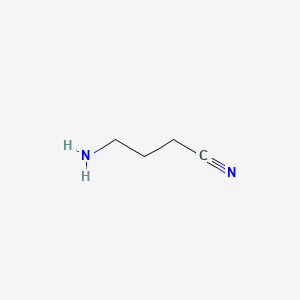

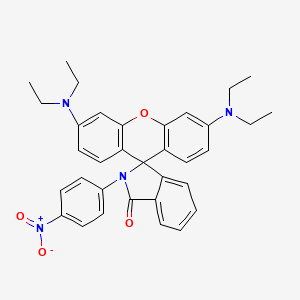

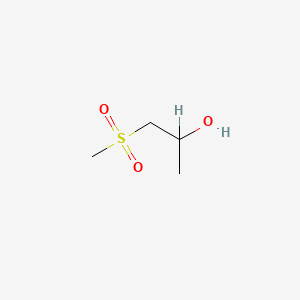

![2,2-Bis[[3-(dodecylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(dodecylthio)propionate]](/img/structure/B1266163.png)